1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate
Description
Properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-27-14-4-2-12(3-5-14)18(26)28-15-6-8-25(9-7-15)17-16(20)10-13(11-24-17)19(21,22)23/h2-5,10-11,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXMXGTGSDSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122251 | |
| Record name | Benzoic acid, 4-methoxy-, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306976-41-0 | |
| Record name | Benzoic acid, 4-methoxy-, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306976-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-methoxy-, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) . The chloro group at the 2-position of 3-chloro-5-(trifluoromethyl)pyridine is displaced by piperidin-4-ol under basic conditions:
- Reaction Setup :
- Dissolve 3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane.
- Add piperidin-4-ol (1.2 eq) and triethylamine (2.5 eq) as a base.
- Heating and Stirring :
- Reflux at 40–45°C for 12–16 hours under nitrogen.
- Work-Up :
Key Considerations :
- The electron-withdrawing trifluoromethyl group activates the pyridine ring for SNAr but necessitates prolonged reaction times.
- Triethylamine neutralizes HCl generated during the substitution.
Esterification with 4-Methoxybenzoic Acid
Acyl Chloride Formation
4-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride:
- Reaction :
- Add thionyl chloride (2.0 eq) dropwise to 4-methoxybenzoic acid (1.0 eq) in dry dichloromethane at 0°C.
- Stir at room temperature for 3 hours.
- Isolation :
- Remove excess thionyl chloride via rotary evaporation to obtain 4-methoxybenzoyl chloride as a colorless liquid.
Esterification Reaction
The piperidine alcohol intermediate is esterified with 4-methoxybenzoyl chloride:
- Coupling :
- Dissolve 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol (1.0 eq) in dry dichloromethane.
- Add 4-methoxybenzoyl chloride (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
- Stirring :
- React at 25°C for 6–8 hours.
- Work-Up :
Reaction Metrics :
Alternative Synthetic Routes
One-Pot Sequential Coupling
A patent-derived method avoids isolating intermediates by combining steps:
- Simultaneous Activation :
- React 3-chloro-5-(trifluoromethyl)pyridine with piperidin-4-ol and 4-methoxybenzoyl chloride in the presence of N-hydroxysuccinimide (NHS) and N,N′-dicyclohexylcarbodiimide (DCC).
- Solvent System :
- Use dichloromethane with 10% dimethylformamide (DMF) to enhance solubility.
- Advantages :
- Reduces purification steps, improving overall yield (75–80%).
Microwave-Assisted Synthesis
Accelerates the esterification step:
- Conditions : 100°C, 300 W, 30 minutes.
- Outcome : 20% reduction in reaction time with comparable yield (70%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reducing agents can convert it into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents including alkyl halides or acyl chlorides are commonly used. Reactions often require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products Formed
Depending on the reaction, major products include various derivatives that maintain the core structure of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate while incorporating new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is a versatile intermediate in synthesizing complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, it serves as a potential lead compound in drug discovery, particularly for targeting specific pathways and receptors in diseases such as cancer, inflammation, and neurological disorders.
Medicine
Medicinally, derivatives of this compound are evaluated for their therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry
Industrially, it finds applications in the production of specialty chemicals, agrochemicals, and materials science, contributing to innovations in various sectors.
Mechanism of Action
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate exerts its effects by interacting with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to desired biological outcomes. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability and bioavailability.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate
- Molecular Formula : C₁₈H₁₆ClF₃N₂O₂
- Molecular Weight : 384.79 g/mol
- CAS Registry Number : 321430-22-2 .
Structural Features :
- A piperidinyl ester core linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety and a 4-methoxybenzenecarboxylate group.
- The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the pyridine ring enhance lipophilicity and metabolic stability, while the 4-methoxy group on the benzene ring may influence solubility and binding interactions .
The piperidinyl group may modulate translocation or persistence compared to other derivatives.
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Structural Modifications and Bioactivity: Haloxyfop-methyl and diclofop-methyl share a phenoxypropanoate ester backbone critical for ACCase inhibition in grasses. The piperidinyl group in the target compound differs from the piperazino group in the analog from , which may affect polarity and membrane permeability .
Herbicide Interactions :
- Haloxyfop-methyl exhibits antagonism with bentazon, reducing translocation by ~50% when co-applied . Similar interactions may occur with the target compound due to shared pyridinyl motifs, but empirical data are lacking.
- Diclofop-methyl’s retention varies by plant species (e.g., higher absorption in barnyardgrass vs. longspine sandbur), suggesting substituent-dependent selectivity .
Fluorinated Derivatives: Fluopyram, a benzamide fungicide, shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but targets a different enzyme (succinate dehydrogenase). This highlights the role of non-herbicidal functional groups (e.g., benzamide) in diversifying applications .
The target compound’s 4-methoxy group may improve adjuvant compatibility compared to non-polar derivatives.
Table 2: Translocation and Absorption Data
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate, also known by its CAS number 551931-40-9, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H22ClF3N4O
- Molecular Weight : 390.83 g/mol
- Structural Features : The compound contains a pyridine ring substituted with a chlorine and trifluoromethyl group, along with a piperidine moiety linked to a methoxybenzenecarboxylate group.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Its structural components suggest potential activity as a selective modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may act as an antagonist or partial agonist at dopamine receptors, influencing neurochemical signaling associated with mood and behavior.
- Serotonin Receptor Interaction : Similar interactions with serotonin receptors could suggest utility in treating mood disorders or anxiety.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antidepressant-like effects in rodent models, suggesting its potential for mood disorder treatments.
- Anti-inflammatory properties , as evidenced by reduced cytokine production in macrophage cultures.
In Vivo Studies
Animal models have shown:
- Efficacy in reducing symptoms of depression when administered chronically.
- Neuroprotective effects in models of neurodegeneration, indicating a possible role in conditions like Alzheimer's disease.
Case Studies
Safety Profile
The safety profile of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate indicates potential risks:
Q & A
Basic Question: How can the synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution at the piperidinyl nitrogen .
- Catalysts: Palladium-based catalysts improve coupling efficiency in pyridine ring functionalization .
- Temperature Control: Stepwise heating (e.g., 60°C for initial condensation, 120°C for cyclization) minimizes side reactions .
- Workup Strategies: Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from unreacted intermediates .
Basic Question: What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography: Employ silica gel with a gradient elution system (e.g., 5–30% ethyl acetate in hexane) to resolve structurally similar byproducts .
- Recrystallization: Use ethanol/water mixtures to enhance crystalline purity, leveraging the compound’s low solubility in aqueous phases .
- HPLC Prep-Scale: Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity for biological assays .
Advanced Question: How can advanced spectroscopic and crystallographic methods resolve ambiguities in structural confirmation?
Methodological Answer:
- NMR Spectroscopy: 2D techniques (HSQC, HMBC) map connectivity between the trifluoromethylpyridine and methoxybenzoate moieties .
- X-Ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation) confirms bond angles and steric effects at the piperidinyl nitrogen, resolving stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (m/z ± 0.001 Da) validates molecular formula integrity .
Advanced Question: What computational strategies predict this compound’s pharmacological targets and binding affinities?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with G-protein-coupled receptors (GPCRs), leveraging the pyridine-piperidine scaffold’s affinity for neurotransmitter-binding pockets .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on trifluoromethyl group interactions with hydrophobic binding sites .
- QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methoxy groups) on IC50 values for enzyme inhibition .
Advanced Question: How should researchers design experiments to address contradictory bioactivity data across assays?
Methodological Answer:
- Orthogonal Assays: Combine enzymatic inhibition assays (e.g., fluorometric) with cell-based viability tests to distinguish direct target effects from cytotoxicity .
- Dose-Response Curves: Use 8-point dilution series (0.1–100 µM) to identify non-linear kinetics or off-target effects .
- Statistical Models: Apply ANOVA with post-hoc Tukey tests to evaluate inter-assay variability in replicate experiments (n ≥ 3) .
Advanced Question: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate at pH 1–13 (37°C, 72 hrs) and analyze degradation products via LC-MS to identify hydrolytic cleavage sites (e.g., ester or amide bonds) .
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (Td > 200°C suggests thermal stability for storage) .
- Light Exposure Tests: Use ICH Q1B guidelines to quantify photodegradation under UV/visible light .
Advanced Question: How can structure-activity relationship (SAR) studies guide rational modifications of this compound?
Methodological Answer:
- Core Scaffold Modifications: Replace the methoxy group with ethoxy or hydroxy groups to evaluate steric/electronic effects on receptor binding .
- Substituent Scanning: Introduce halogens (e.g., bromo) at the pyridine ring’s 5-position to probe hydrophobic pocket interactions .
- Bioisosteric Replacement: Substitute the trifluoromethyl group with cyano or methylsulfonyl groups to balance lipophilicity and metabolic stability .
Advanced Question: What experimental frameworks evaluate the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- QSAR Models: Predict biodegradation half-lives using EPI Suite, focusing on esterase-mediated hydrolysis .
- Microcosm Studies: Incubate in soil/water systems (28 days) and quantify residues via LC-MS/MS to assess persistence .
- Daphnia magna Assays: Measure acute toxicity (48-hr LC50) to prioritize compounds for further ecological risk assessment .
Advanced Question: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms during metabolite formation?
Methodological Answer:
- Deuterium Labeling: Synthesize deuterated analogs at the piperidinyl C-4 position to track metabolic oxidation pathways via LC-HRMS .
- Isotope Ratio Analysis: Compare 13C/12C ratios in CO2 from combustion to confirm decarboxylation as a major degradation route .
Advanced Question: What statistical approaches mitigate variability in high-throughput screening (HTS) data?
Methodological Answer:
- Z’-Factor Analysis: Validate assay robustness (Z’ > 0.5 indicates low noise-to-signal ratios) .
- Machine Learning: Apply random forest models to distinguish true hits from false positives in HTS datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
